6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile
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Overview
Description
6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, a phenyl group, a sulfanyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine derivative, the introduction of the thiazole ring can be achieved through a cyclization reaction involving a thioamide and a halogenated phenyl derivative. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of bases such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines or aldehydes.
Scientific Research Applications
6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carboxamide
- 5-(4-Phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in the design of new compounds with desired properties.
Properties
IUPAC Name |
6-amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S2/c16-7-10-6-11(13(17)19-14(10)20)15-18-12(8-21-15)9-4-2-1-3-5-9/h1-6,8H,(H3,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDFSMCYEBZRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(NC(=S)C(=C3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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